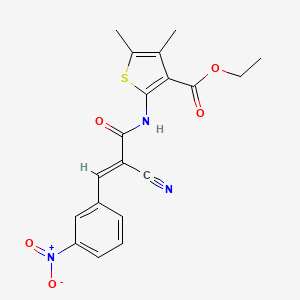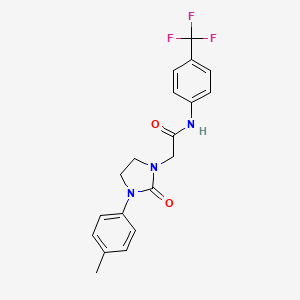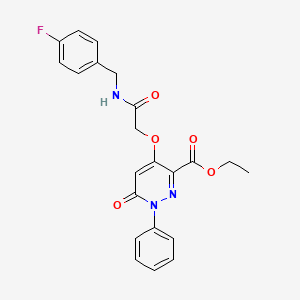![molecular formula C14H13F3N2O B2470424 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile CAS No. 1175874-01-7](/img/structure/B2470424.png)
1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFP is a potent inhibitor of several enzymes, including the serine protease, thrombin, and factor Xa. This compound has been shown to possess anticoagulant, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of novel therapeutics.
Mechanism of Action
1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile exerts its effects by inhibiting the activity of thrombin and factor Xa. Thrombin is a serine protease that plays a critical role in the coagulation cascade, converting fibrinogen to fibrin and promoting clot formation. Factor Xa is another serine protease that plays a crucial role in the coagulation cascade by converting prothrombin to thrombin. This compound binds to the active site of these enzymes, preventing their activity and resulting in a reduction in thrombin generation and subsequent clot formation.
Biochemical and Physiological Effects
In addition to its anticoagulant effects, this compound has been shown to possess anti-inflammatory and analgesic properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. This inhibition results in a reduction in inflammation and subsequent pain. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the production of prostaglandins, which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One advantage of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile is its potent inhibitory activity against thrombin and factor Xa, making it a useful tool for studying the coagulation cascade. Additionally, this compound's anti-inflammatory and analgesic properties make it a promising candidate for the development of novel therapeutics for inflammatory conditions and pain. However, one limitation of this compound is its potential toxicity, as it has been shown to induce hepatotoxicity in animal studies.
Future Directions
There are several potential future directions for the study of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile. One area of interest is its potential use in the treatment of inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound's potential as an analgesic agent warrants further investigation, particularly in the development of novel pain therapeutics. Finally, the potential toxicity of this compound requires further investigation, particularly in the development of safe and effective dosing regimens.
Synthesis Methods
1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile can be synthesized via several methods, including the reaction of 4-(trifluoromethyl)benzoyl chloride with piperidine-4-carbonitrile in the presence of a base. Alternatively, this compound can be synthesized through the reaction of 4-(trifluoromethyl)benzoyl isocyanate with piperidine-4-carbonitrile.
Scientific Research Applications
1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile has been extensively studied for its potential therapeutic applications. One area of interest is its use as an anticoagulant agent. This compound has been shown to inhibit the activity of thrombin and factor Xa, two enzymes that play a critical role in the coagulation cascade. This inhibition results in a reduction in thrombin generation and subsequent clot formation. This compound has also been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory conditions and pain.
properties
IUPAC Name |
1-[4-(trifluoromethyl)benzoyl]piperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O/c15-14(16,17)12-3-1-11(2-4-12)13(20)19-7-5-10(9-18)6-8-19/h1-4,10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNBUTANLVCMEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2470342.png)
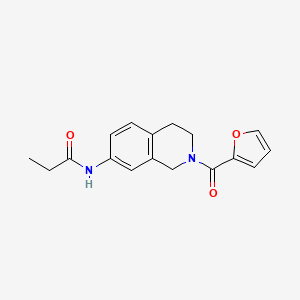

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2470349.png)
![8-Phenylmethoxycarbonyl-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B2470350.png)
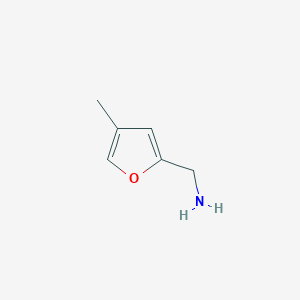
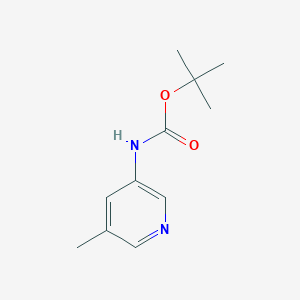

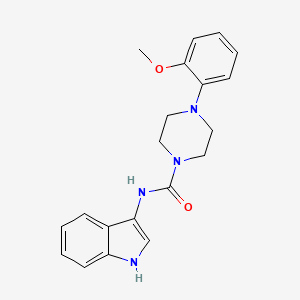
![1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2470357.png)
![3-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2470359.png)
